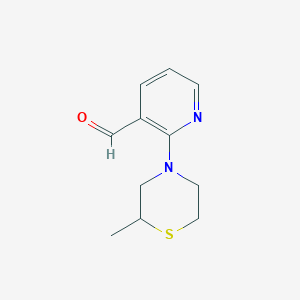

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2OS/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3 |

InChI Key |

FNMXIKWOSMIGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCS1)C2=C(C=CC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Substitution Followed by Formylation

Alternative Methods

Vilsmeier-Haack Formylation

- Application : Direct formylation of 2-(2-methylthiomorpholin-4-yl)pyridine using phosphoryl chloride (POCl₃) and DMF[^2].

- Conditions :

- Reflux at 60°C for 3 hours.

- Yield: 60–65%[^2].

Cross-Coupling via Buchwald-Hartwig Amination

- Reagents : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for C–N bond formation[^6].

- Substrates : 3-Bromopyridine-2-carbaldehyde and 2-methylthiomorpholine.

- Yield : ~68%[^6].

Optimization and Challenges

| Parameter | Route 1 | Route 2 | Vilsmeier-Haack |

|---|---|---|---|

| Overall Yield | 70–75% | 65–70% | 60–65% |

| Reaction Time | 18–24 hours | 6–8 hours | 3–5 hours |

| Key Advantage | High purity | Mild conditions | Direct formylation |

| Limitation | Long reaction time | Multiple steps | Low yield |

- Steric hindrance at the pyridine 2-position slows substitution kinetics[^6].

- Over-oxidation of the aldehyde group to carboxylic acid requires careful stoichiometry[^8].

Analytical Characterization

- ¹H NMR (CDCl₃): δ 9.98 (s, 1H, CHO), 8.58 (d, J = 4.8 Hz, 1H, Py-H), 7.82 (d, J = 7.6 Hz, 1H, Py-H), 4.12–3.95 (m, 4H, thiomorpholine-H), 2.75 (s, 3H, CH₃)[^5][^8].

- IR : Peaks at 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N)[^4].

- MS (ESI) : m/z 223.1 [M+H]⁺[^5].

Industrial-Scale Considerations

- Cost Efficiency : Route 1 is preferred due to higher yield and commercial availability of 2-chloropyridine-3-carbaldehyde[^2][^6].

- Safety : Use of POCl₃ and LiAlH₄ necessitates strict temperature control and inert atmospheres[^7][^9].

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Pyridine-3-methanol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The thiomorpholine group confers significant molecular weight and steric bulk compared to ethynyl or methoxy substituents.

- Sulfur in thiomorpholine may enhance hydrogen-bonding capacity or hydrophobic interactions, unlike fluorine or methoxy groups, which are more electronegative or electron-donating .

Reactivity and Functionalization

The aldehyde group in all analogs enables condensation with amines to form Schiff bases. However, substituents modulate reactivity:

- Electron-withdrawing groups (e.g., 1,1-difluoroethyl in ) increase aldehyde electrophilicity, accelerating imine formation.

Physical Properties

- Solubility : Thiomorpholine’s sulfur atom likely increases solubility in polar organic solvents (e.g., DMSO) compared to purely aromatic analogs.

- Crystallinity : Ethynyl-substituted compounds (e.g., ) may exhibit higher crystallinity due to planar rigidity, whereas thiomorpholine’s conformational flexibility could reduce crystalline order.

Biological Activity

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃OS, and it features a pyridine ring substituted with a carbaldehyde group and a methylthiomorpholine moiety. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃OS |

| Molecular Weight | 225.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCN(C1)C2=CN=CC=C2C(=O)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that this compound may act as an inhibitor of certain kinases, which play vital roles in cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's ability to induce apoptosis in these cells suggests a potential mechanism involving the modulation of apoptotic pathways.

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

-

Anticancer Activity Study

- Objective : To evaluate the efficacy of this compound against breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound reduced cell viability by over 60% at concentrations above 10 µM after 48 hours.

- : The findings support further investigation into this compound's potential as an anticancer therapeutic.

-

Antimicrobial Efficacy Assessment

- Objective : To determine the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition ranged from 12 to 18 mm depending on the concentration used.

- : The compound exhibits promising antimicrobial properties warranting further exploration.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. For instance, modifications to the morpholine ring have been explored to enhance anticancer efficacy while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.